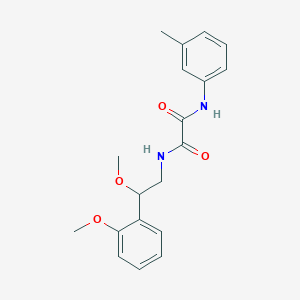

N1-(2-methoxy-2-(2-methoxyphenyl)ethyl)-N2-(m-tolyl)oxalamide

Description

Properties

IUPAC Name |

N-[2-methoxy-2-(2-methoxyphenyl)ethyl]-N'-(3-methylphenyl)oxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O4/c1-13-7-6-8-14(11-13)21-19(23)18(22)20-12-17(25-3)15-9-4-5-10-16(15)24-2/h4-11,17H,12H2,1-3H3,(H,20,22)(H,21,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJCSCBRHSXONBU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)C(=O)NCC(C2=CC=CC=C2OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-(2-methoxy-2-(2-methoxyphenyl)ethyl)-N2-(m-tolyl)oxalamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, including case studies, experimental findings, and relevant data.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 342.4 g/mol. The compound features an oxalamide functional group, which is known to influence various biological interactions. The presence of methoxy and m-tolyl substituents may enhance its lipophilicity and biological activity.

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer properties. It has been tested against various cancer cell lines, including:

| Cell Line | IC50 Value (µM) |

|---|---|

| MCF-7 | 1.42 |

| T47D | 1.92 |

| K562 | 2.92 |

These results suggest that the compound may interfere with cellular proliferation pathways, potentially inducing apoptosis or causing cell cycle arrest mechanisms .

Antimicrobial Activity

In addition to its anticancer properties, the compound has shown promising antimicrobial activity. A study evaluated its effectiveness against several bacterial strains, revealing notable inhibition zones:

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| E. coli | 15 |

| S. aureus | 12 |

| P. aeruginosa | 10 |

These findings indicate that this compound could serve as a potential candidate for developing new antimicrobial agents .

The exact mechanism through which this compound exerts its biological effects is still under investigation. However, preliminary studies suggest that it may act by:

- Inducing Apoptosis : The compound appears to trigger apoptotic pathways in cancer cells, leading to increased cell death.

- Inhibiting Enzymatic Activity : It may inhibit specific enzymes involved in cancer progression and microbial growth, although further studies are needed to elucidate these pathways.

Case Studies

Several case studies have been conducted to explore the biological activity of this compound:

- Study on Breast Cancer Cells : A study focused on MCF-7 breast cancer cells demonstrated that treatment with the compound resulted in a significant reduction in cell viability, suggesting potential for therapeutic application.

- Antimicrobial Efficacy : Another study assessed the antimicrobial properties against clinical isolates of bacteria, confirming the compound's effectiveness and paving the way for further exploration in clinical settings.

Comparison with Similar Compounds

Comparison with Similar Oxalamide Compounds

Key Observations :

- Substituent Effects on Yield : Electron-donating groups (e.g., methoxy in Compound 17) often result in moderate yields (35%), while bulky or electron-withdrawing groups (e.g., bromo in Compound 19) may lower yields (30%) due to steric hindrance or reduced reactivity .

- Regulatory Status : S336’s approval as a flavor enhancer highlights the importance of pyridyl and dimethoxybenzyl groups in umami taste modulation, a feature absent in the target compound .

Flavor Enhancement Potential

- S336: Approved globally for replacing monosodium glutamate (MSG) in foods. Its pyridyl group likely enhances receptor (hTAS1R1/hTAS1R3) binding, while dimethoxybenzyl improves solubility .

Enzyme Inhibition and Metabolic Stability

- Methoxy groups may contribute to transient enzyme interactions .

- Target Compound : Dual methoxy groups could similarly interact with cytochrome P450 enzymes, but the absence of pyridyl or benzyl groups might alter specificity.

Coordination Chemistry

Physicochemical Properties

- Solubility : Methoxy groups enhance water solubility (e.g., S336’s regulatory use in sauces and snacks) . The target compound’s m-tolyl group may reduce solubility relative to S336 but improve it compared to halogenated analogs (e.g., Compound 19).

- Thermal Stability : shows halogenated oxalamides (e.g., bromo, chloro) are synthesized as stable solids, suggesting the target compound’s methoxy groups may confer similar stability .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes and characterization methods for N1-(2-methoxy-2-(2-methoxyphenyl)ethyl)-N2-(m-tolyl)oxalamide?

- Synthesis : The compound can be synthesized via coupling reactions between substituted amines and oxalyl chloride derivatives. For example, analogous oxalamides (e.g., N1-(4-methoxyphenethyl)-N2-(2-methoxyphenyl)oxalamide) were prepared using a general procedure involving oxalyl chloride and amines in dichloromethane, followed by purification via silica gel chromatography . Yields for structurally related compounds range from 35% to 53% depending on steric and electronic factors .

- Characterization : Key methods include:

- LC-MS/HRMS : To confirm molecular weight and purity (e.g., APCI+ or ESI+ modes) .

- NMR Spectroscopy : H and C NMR in solvents like DMSO- at elevated temperatures (50°C) to resolve overlapping signals for methoxy, aryl, and amide protons .

- HPLC : For assessing purity (>90% in most cases) .

Q. What are the primary biological or functional activities reported for oxalamide derivatives?

- Oxalamides exhibit diverse activities depending on substituents:

- Antiviral Activity : Some derivatives act as HIV entry inhibitors by targeting the CD4-binding site, with IC values in the low micromolar range .

- Enzyme Inhibition : Substituted oxalamides (e.g., N1-(adamantyl)-N2-(benzyloxy)oxalamide) inhibit soluble epoxide hydrolase (sEH) with IC values <100 nM, attributed to hydrophobic and hydrogen-bonding interactions .

- Flavor Enhancement : Certain oxalamides (e.g., N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide) activate umami taste receptors at concentrations as low as 0.0002 µg/kg .

Advanced Research Questions

Q. How can synthetic yields be improved for sterically hindered oxalamides like this compound?

- Optimization Strategies :

- Temperature Control : Elevated temperatures (e.g., 50°C) during coupling reduce steric hindrance and improve reaction efficiency .

- Catalyst Screening : Use of DMAP or HOBt to enhance amide bond formation .

- Purification : Gradient elution in column chromatography (e.g., 0–5% methanol in dichloromethane) to separate diastereomers or byproducts .

Q. What structure-activity relationships (SAR) govern the biological activity of oxalamides?

- Key Substituent Effects :

Q. How can contradictory bioactivity data (e.g., antiviral vs. flavor enhancement) be reconciled for oxalamides?

- Mechanistic Context :

- Antiviral activity often requires direct interaction with viral proteins (e.g., HIV gp120), while flavor enhancement involves G-protein-coupled taste receptors (e.g., hTAS1R1/hTAS1R3) .

- Dosage and Assay Conditions : Antiviral assays use µM concentrations, whereas flavor effects occur at ng/kg levels, suggesting divergent binding affinities .

- Experimental Design : Cross-test compounds in both antiviral and receptor activation assays to identify dual-function derivatives.

Q. What advanced structural analysis techniques are applicable to oxalamides?

- Single-Crystal X-ray Diffraction : Used to resolve helical coordination polymers formed by oxalamide ligands, revealing trans-oxamidate bridges and carboxylate coordination modes .

- Magnetic Susceptibility Studies : For metal-oxalamide complexes (e.g., Cu(II) polymers), temperature-dependent measurements (2–300 K) reveal antiferromagnetic interactions .

- Computational Modeling : Molecular docking (e.g., AutoDock Vina) predicts binding modes to biological targets like sEH or HIV gp120 .

Methodological Considerations

- Data Contradiction Analysis : When bioactivity varies between studies, verify assay protocols (e.g., cell lines, receptor isoforms) and compound purity (>95% by HPLC) .

- Stereochemical Control : Chiral oxalamides require chiral HPLC or asymmetric synthesis to isolate enantiomers, as stereochemistry impacts biological activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.